Dibenzyl(dimethoxy)silane
Description
Dibenzyl(dimethoxy)silane is an organosilicon compound characterized by two benzyl (C₆H₅CH₂) groups and two methoxy (-OCH₃) groups attached to a central silicon atom. Organosilicon compounds like this compound are pivotal in materials science due to their versatility in forming siloxane networks upon hydrolysis, which are critical in adhesives, coatings, and elastomers .
Properties
CAS No. |
67708-17-2 |
|---|---|
Molecular Formula |
C16H20O2Si |
Molecular Weight |
272.41 g/mol |
IUPAC Name |
dibenzyl(dimethoxy)silane |
InChI |
InChI=1S/C16H20O2Si/c1-17-19(18-2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
NBHLGURMXJHIOD-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl(dimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of dibenzylchlorosilane with methanol in the presence of a base, such as triethylamine. The reaction proceeds as follows:
(C6H5CH2)2SiCl2+2CH3OH→(C6H5CH2)2Si(OCH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl(dimethoxy)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanols.
Reduction: The silicon atom can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like alkyl halides are used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halosilanes and alkylsilanes.
Scientific Research Applications
Dibenzyl(dimethoxy)silane has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to enhance mechanical properties and chemical resistance.
Mechanism of Action
The mechanism by which dibenzyl(dimethoxy)silane exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for modifying surfaces and enhancing material properties. The methoxy groups can undergo hydrolysis to form silanols, which can further react with other compounds to form siloxane linkages.
Comparison with Similar Compounds
Table 1: Comparative Properties of Dimethoxy Silanes
Reactivity and Curing Mechanisms
- DIBMS : Cures via hydrolysis of methoxy groups, forming siloxane networks. Isobutyl groups provide flexibility, making it suitable for elastomers in adhesives .
- This compound : The bulky benzyl groups may slow hydrolysis, requiring tailored catalysts. The aromatic rings could improve UV resistance in coatings compared to aliphatic silanes .
- Dimethoxy(methyl)silane : Rapid hydrolysis due to smaller substituents; used in fast-curing systems. Ethyl analogs show improved Li-ion battery performance (99.6% reversibility) .
Market and Industrial Relevance
- DIBMS : Dominates the dimethoxy silane market, projected to grow at 6.5% CAGR (2023–2032), driven by demand in construction and automotive sectors .
- This compound: Likely niche applications due to higher cost and specialized properties (e.g., electronics or aerospace). No direct market data is available, but benzyl-substituted silanes are often used in high-value sectors .
- Dimethoxy(methyl)silane: Critical in electronics for low-ε dielectrics; produced by key players like INNO SPECIALTY CHEMICALS .
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